molecular formula C12H17NO B14007995 n-(2-Methyl-2-phenylpropyl)acetamide CAS No. 33617-83-3

n-(2-Methyl-2-phenylpropyl)acetamide

Cat. No.: B14007995
CAS No.: 33617-83-3
M. Wt: 191.27 g/mol
InChI Key: JKOVMSLZOOFBCS-UHFFFAOYSA-N
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Description

n-(2-Methyl-2-phenylpropyl)acetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As an acetamide derivative, it serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules . Researchers may utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of novel pharmacologically active agents, where the 2-phenylpropyl moiety can influence steric and electronic properties . The mechanism of action for research compounds in this class is often investigated, with some related N-phenylacetamide derivatives being studied for their potential analgesic properties and metabolic pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

33617-83-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-methyl-2-phenylpropyl)acetamide

InChI

InChI=1S/C12H17NO/c1-10(14)13-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14)

InChI Key

JKOVMSLZOOFBCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Methyl-2-phenylpropyl)acetamide typically involves the acylation of the corresponding amine precursor with acetic anhydride or acetyl chloride, or alternatively, the amidation of a suitable acid derivative with the amine. The key intermediate is a 2-methyl-2-phenylpropyl amine or its equivalent, which is then converted to the acetamide by reaction with an acetylating agent.

Specific Synthetic Routes and Conditions

Amidation via Acyl Chloride or Anhydride

One common approach is the reaction of 2-methyl-2-phenylpropylamine with acetic anhydride or acetyl chloride under mild conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or ethyl acetate with a base like triethylamine to scavenge the released HCl. The reaction proceeds at room temperature or slightly elevated temperatures (0–50°C) and is followed by aqueous workup and purification.

Reductive Amination Followed by Acetylation (Indirect Route)

An alternative route involves the synthesis of the 2-methyl-2-phenylpropylamine intermediate via reductive amination of 2-methyl-2-phenylpropanal or a related ketone with ammonia or a primary amine, followed by acetylation to form the acetamide. This approach allows for better control of stereochemistry and purity.

Use of Phase Transfer Catalysts and Bases

In related amide syntheses, the use of bases such as triethylamine or inorganic carbonates and phase transfer catalysts has been shown to improve reaction yields by neutralizing acidic byproducts and facilitating reactant transfer between phases. For example, in the synthesis of related amides, bases absorb HCl generated during the reaction, shifting equilibrium toward product formation and reducing raw material consumption.

Purification and Characterization

Purification is generally achieved by extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. Final purification often employs silica gel column chromatography using solvent mixtures such as petroleum ether and ethyl acetate (PE:EA = 1:1) to obtain the pure compound.

Nuclear magnetic resonance (NMR) spectroscopy, especially ^1H-NMR at 400 MHz in CDCl_3, is used to confirm the structure and purity of the product. Characteristic chemical shifts include singlets for methyl groups and aromatic protons, and triplets or multiplets for methylene groups adjacent to nitrogen or aromatic rings.

Data Table: Example Reaction Conditions for Preparation of this compound

Parameter Condition/Value Notes
Starting material 2-Methyl-2-phenylpropylamine Obtained via reductive amination or purchase
Acetylating agent Acetic anhydride or acetyl chloride Used in slight excess (1.1 equiv.)
Solvent Dichloromethane, ethyl acetate Dry solvents preferred
Base Triethylamine, pyridine, or inorganic base To neutralize HCl byproduct
Temperature 0–50°C Room temperature often sufficient
Reaction time 1–4 hours Monitored by TLC or HPLC
Workup Aqueous extraction, drying (Na2SO4) Followed by filtration and concentration
Purification Silica gel chromatography (PE:EA 1:1) To isolate pure acetamide
Yield Typically 70–90% Dependent on reaction conditions
Characterization ^1H-NMR, ^13C-NMR, MS Confirms structure and purity

Comprehensive Research Findings

  • The presence of a base during amidation reactions significantly improves yields and product stability by absorbing acids generated during the reaction and preventing side reactions.

  • Phase transfer catalysts can be employed to enhance reaction rates and conversion in biphasic systems, especially when using aqueous-organic solvent mixtures.

  • The reaction temperature range of 0–90°C is optimal for achieving high conversion without decomposition or side reactions.

  • Purification by silica gel chromatography using a petroleum ether and ethyl acetate mixture is effective for isolating this compound with high purity.

  • Analytical data such as ^1H-NMR chemical shifts for methyl and aromatic protons provide reliable confirmation of the acetamide structure.

Mechanism of Action

The mechanism of action of N-(2-Methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(2-methyl-2-phenylpropyl)acetamide (S8)

Structural Differences :

  • The trifluoroacetamide group replaces the acetamide moiety in the target compound.
  • The trifluoromethyl group introduces strong electron-withdrawing effects.

Physicochemical Properties :

  • Increased lipophilicity (logP) due to fluorine atoms.
  • Enhanced metabolic stability compared to non-fluorinated analogs.

N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (40005)

Structural Differences :

  • A diphenylpropyl chain replaces the methyl-phenylpropyl group.
  • A 4-methoxyphenyl group is attached to the acetamide carbonyl.

N-(2-Methylpropyl)acetamide (FDB012501)

Structural Differences :

  • Lacks the phenyl group on the propyl chain.
  • Simplified branching (2-methylpropyl vs. 2-methyl-2-phenylpropyl).

Physicochemical Properties :

  • Lower molecular weight (143.21 g/mol vs. 219.31 g/mol for the target compound).
  • Reduced steric hindrance and aromatic interactions.

2-Chloro-N-(2,6-diisopropyl-phenyl)acetamide

Structural Differences :

  • Chloroacetamide group replaces the acetamide.
  • Diisopropylphenyl substituents introduce steric bulk.

Data Table: Key Properties of N-(2-Methyl-2-phenylpropyl)acetamide and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound C₁₂H₁₇NO 219.31 2-Methyl-2-phenylpropyl Potential catalytic intermediate
2,2,2-Trifluoro-N-(2-methyl-2-phenylpropyl)acetamide C₁₂H₁₄F₃NO 257.25 Trifluoroacetamide Electrocatalyst synthesis
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide C₂₄H₂₅NO₂ 383.47 Diphenylpropyl, 4-methoxyphenyl Anti-cancer research
N-(2-Methylpropyl)acetamide C₆H₁₃NO 143.21 2-Methylpropyl Metabolic studies
2-Chloro-N-(2,6-diisopropyl-phenyl)acetamide C₁₄H₂₀ClNO 253.77 Chloroacetamide, diisopropyl Herbicide intermediate

Research Findings and Trends

  • Electron-Withdrawing Groups : Fluorination (as in S8) enhances stability and catalytic utility but may reduce bioavailability .
  • Aromatic Substituents : Phenyl and methoxyphenyl groups improve binding to biological targets (e.g., cancer cell receptors) .
  • Steric Effects : Branched alkyl chains (e.g., diphenylpropyl) increase molecular rigidity, impacting solubility and activity .

Q & A

Q. Answer :

  • Molecular Dynamics (MD) Simulations : Estimate solubility and partition coefficient (LogP) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity (e.g., amide bond stability).
  • ADMET Prediction : Tools like SwissADME assess absorption, toxicity (e.g., hepatotoxicity risk in halogenated analogs, as in ) .

Advanced: How should researchers resolve contradictions in toxicity data for acetamide derivatives?

Q. Answer :

  • Case Study : reports N-(9-(p-fluorophenylimino)fluoren-2-yl)acetamide as a questionable carcinogen (TDLo = 125 g/kg in rats). Discrepancies may arise from:
    • Dosage Regimens : Acute vs. chronic exposure.
    • Metabolic Pathways : Species-specific cytochrome P450 interactions.
    • Mitigation : Conduct in vitro Ames tests and in vivo rodent studies with controlled dosing. Cross-reference with PubChem’s toxicity databases .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (toxic NOx/F⁻ emissions upon decomposition, as in ).
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can this compound be functionalized for targeted drug delivery?

Q. Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxy groups) for controlled release (see ’s synthesis of phosphate esters).
  • Biotinylation : Attach biotin via EDC/NHS coupling for antibody-directed delivery.
  • Validation : Assess release kinetics using LC-MS and cellular uptake via fluorescence tagging .

Basic: What spectroscopic databases are authoritative for validating this compound data?

Q. Answer :

  • NIST Chemistry WebBook : Provides reference IR/Raman spectra.
  • PubChem : Offers computed InChI keys and SMILES strings (e.g., InChI=1S/C13H19NO2/... in ).
  • Cambridge Structural Database (CSD) : For crystallographic comparisons .

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